2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14) |
InChI Key |
MARYDVOPGVMNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C)(C(=O)O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Imidazole vs. Benzimidazole Backbone :
- The target compound’s imidazole ring lacks the fused benzene ring found in benzimidazole derivatives (e.g., compound 3a in ). This reduces aromaticity and may decrease lipid solubility compared to benzimidazole-containing analogues.
- Benzimidazole derivatives (e.g., compound 3a) exhibit higher melting points (215–217°C vs. unreported for imidazole derivatives), likely due to enhanced crystallinity from the fused aromatic system .
Substituent Effects: Methylamino vs. Thioether Linkage: The methylamino group in the target compound contrasts with the thioether bridge in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid . The thioether may confer greater metabolic stability but lower polarity compared to the amine. Electron-Withdrawing Groups: Derivatives like 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid feature nitro and trifluoromethyl groups, which increase acidity (pKa ~1–2 for propenoic acid) and enhance electrophilicity, unlike the target compound’s neutral methyl substituents.
Pharmacologically Relevant Analogues
Table 2: Functional Group Variations and Hypothesized Bioactivity
Key Insights:
- Tetrazole Derivatives: Compound 11 in incorporates a tetrazole ring, a bioisostere for carboxylic acids, which may enhance bioavailability or receptor binding compared to the target compound’s propanoic acid group.
- Amide vs. Amino Linkage: The amide-containing benzimidazole derivative in (propanamide) could exhibit prolonged half-life due to reduced susceptibility to hydrolysis compared to the target’s methylamino-propanoic acid structure.
Preparation Methods
Structural and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 196.25 g/mol |
| Functional Groups | Imidazole, methylamino, propanoic acid |
| Notable Features | Substituted imidazole, methylated amino acid core |
The compound’s three-dimensional conformation and functional group arrangement play key roles in its reactivity and biological interactions.
Preparation Methods
General Synthetic Approaches
The synthesis of 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid can be achieved via several routes, typically involving the following steps:
- Alkylation of 2-methylimidazole:
The imidazole core is methylated at the 2-position, often using methyl halides under basic conditions. - Nucleophilic Substitution:
The methylated imidazole is reacted with a suitable halogenated precursor (such as a halogenated propanoic acid derivative) to introduce the propanoic acid backbone. - Amination:
The methylamino group is introduced via amination, often through reductive amination or direct substitution with methylamine. - Final Hydrolysis/Deprotection:
If ester or protecting groups are used, final hydrolysis yields the free acid.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 2-methylimidazole, methyl halide, base | Methylation of imidazole ring |
| 2 | 3-chloro-2-(methylamino)propanoic acid | Nucleophilic substitution to form C–N bond |
| 3 | Methylamine, reducing agent (if needed) | Introduction of methylamino group |
| 4 | Acid/base hydrolysis | Removal of protecting groups, free acid |
Key Reaction Conditions
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) are commonly used to enhance nucleophilicity and solubility.
- Bases: Sodium hydroxide or potassium carbonate are typical to facilitate substitution reactions.
- Temperature: Reactions are generally performed at elevated temperatures (50–100°C) to increase yield and reaction rate.
- Purification: Chromatography or crystallization is employed to isolate the pure product.
Data Table: Synthesis Parameters and Yields
| Step | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, K2CO3, DMF | 80–90 | Efficient methylation of imidazole |
| Nucleophilic Substitution | 3-chloro-2-(methylamino)propanoic acid, NaOH | 60–75 | Key C–N bond formation |
| Amination | Methylamine, NaBH3CN | 70–85 | Reductive amination if needed |
| Hydrolysis | HCl or NaOH, H2O | 90–95 | Removal of esters, high yield |
Yields can vary based on purification efficiency and the presence of side reactions.
Analysis of Preparation Methods
- Versatility:
The synthetic route allows for modification of substituents, enabling the preparation of analogs for structure–activity relationship studies. - Scalability:
The process is amenable to scale-up, particularly when using continuous flow reactors and optimized purification techniques. - Purity Considerations:
Careful control of reaction conditions and purification steps is essential to obtain high-purity product, especially due to the potential for side reactions involving the imidazole ring.
Research Findings and Applications
- Biological Activity:
Compounds with this structural motif have shown antimicrobial and anticancer activities in preliminary studies, attributed to the imidazole ring and methylamino group. - Synthetic Utility:
The compound serves as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly in medicinal chemistry. - Optimization:
Research indicates that optimizing solvent choice, temperature, and reagent stoichiometry can significantly enhance yield and purity.
Summary Table: Key Research Insights
| Research Area | Findings |
|---|---|
| Biological Activity | Antimicrobial, anticancer potential due to imidazole core |
| Synthetic Optimization | High yields with polar aprotic solvents and strong bases |
| Purity and Scale-up | Advanced purification (chromatography) enhances product quality |
| Structural Flexibility | Amenable to analog synthesis for SAR studies |
Q & A
Q. What are the primary synthetic routes for 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling amino acid precursors with substituted imidazole derivatives. Key steps include:
- Nucleophilic substitution : Reacting brominated propanoic acid derivatives with 2-methylimidazole under basic conditions to form the imidazole-propanoic acid backbone .
- Protection/deprotection strategies : Using tert-butyl esters (e.g., tert-butyl propiolate) to minimize side reactions, followed by acid hydrolysis to yield the final product .
- Optimization : Temperature (60–80°C) and pH (8–10) are critical to maximize regioselectivity and minimize N-substitution on the imidazole ring .
Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Bromopropanoic acid + imidazole | 70–75 | Basic pH, 70°C, 12h | |
| tert-Butyl propiolate route | 80–88 | DABCO catalyst, room temperature | |
| 3-Bromopropanoic acid + methimazole | 85–90 | pH 9, 60°C, 24h |
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
Post-synthesis characterization relies on:
- HPLC : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing imidazole C-2 vs. C-4 substitution) and methylamino group integration .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Advanced Research Questions
Q. What strategies address regioselective challenges during imidazole functionalization?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on imidazole direct substitution to the less hindered C-2 position .
- Catalytic systems : Using 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize transition states and favor S-substitution over N-substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at sulfur in methimazole derivatives .
Q. How does the compound interact with central nervous system (CNS) receptors, and what experimental models validate these interactions?
Preliminary studies suggest:
- In vitro assays : Competitive binding assays with GABAₐ receptors (IC₅₀ values in µM range) using radiolabeled ligands (e.g., [³H]muscimol) .
- Computational docking : Molecular dynamics simulations reveal hydrogen bonding between the methylamino group and receptor α-subunit residues .
- Pharmacokinetics : Microsomal stability studies (e.g., human liver microsomes) to assess metabolic pathways and half-life .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
Discrepancies in receptor affinity data may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) and ligand concentrations .
- Stereochemical purity : Enantiomeric impurities (>5%) in racemic mixtures can skew dose-response curves. Chiral HPLC or enzymatic resolution is recommended for enantiopure samples .
Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction designs?
ICReDD’s integrated approach combines:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to map reaction pathways and transition states .
- Machine learning : Training models on existing imidazole-propanoic acid reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
Methodological Best Practices
- Stereochemical control : Use (S)-(-)-ethyl lactate as a chiral precursor for asymmetric synthesis .
- Scale-up challenges : Replace tert-butyl esters with methyl esters to simplify hydrolysis steps in industrial-scale workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
